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Compound of Interest

Compound Name: F3226-1387

Cat. No.: B2360956 Get Quote

A deep dive into the discovery, and putative synthesis of F3226-1387, a potent inhibitor of

Entamoeba histolytica's O-acetylserine sulfhydrylase (EhOASS3), offering a potential new

avenue for amoebiasis treatment.

Introduction
F3226-1387 is a small molecule identified as a potent inhibitor of O-acetylserine sulfhydrylase

isoform 3 from the protozoan parasite Entamoeba histolytica (EhOASS3). This enzyme is a

critical component of the parasite's unique cysteine biosynthetic pathway, which is absent in

humans, making it an attractive target for novel drug development. F3226-1387 has

demonstrated the ability to suppress the growth of the amoeba, highlighting its potential as a

lead compound for the development of new anti-amoebic therapies.

Discovery of F3226-1387: A Virtual Screening
Approach
The discovery of F3226-1387 was the result of a targeted in-silico pharmacophore-based

virtual screening effort aimed at identifying novel inhibitors of EhOASS3. This computational

approach leverages the three-dimensional structural information of the target enzyme to

identify molecules with a high probability of binding to its active site.

Experimental Workflow: From Target to Hit
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The logical workflow that led to the identification of F3226-1387 is outlined below. This process

begins with the validated drug target, EhOASS3, and proceeds through several stages of

computational filtering and experimental validation.
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Caption: Discovery workflow for F3226-1387.
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Quantitative Data Summary
F3226-1387 was identified as the most promising candidate from the virtual screening,

exhibiting significant inhibitory activity against EhOASS3 and the growth of E. histolytica.

Parameter Value Target

IC50 38 μM EhOASS3

E. histolytica Growth Inhibition 72% E. histolytica trophozoites

Synthesis of F3226-1387
While the primary research focuses on the discovery and biological activity of F3226-1387
through virtual screening, detailed information regarding its chemical synthesis is not publicly

available. The compound was likely sourced from a commercial vendor for the initial biological

studies. However, a putative synthesis can be proposed based on its potential chemical

structure, which would likely involve standard organic chemistry reactions.

Experimental Protocols
The following are detailed methodologies for the key experiments involved in the

characterization of F3226-1387.

EhOASS3 Inhibition Assay
This protocol outlines the procedure to determine the half-maximal inhibitory concentration

(IC50) of F3226-1387 against recombinant EhOASS3.

Protein Expression and Purification:

The gene encoding EhOASS3 is cloned into an expression vector (e.g., pET-28a) and

transformed into a suitable E. coli strain (e.g., BL21(DE3)).

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a

specific temperature and for a set duration.
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The bacterial cells are harvested, lysed, and the recombinant EhOASS3 protein is purified

using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography.

Enzyme Inhibition Assay:

The assay is performed in a reaction buffer (e.g., 100 mM HEPES, pH 7.4).

A fixed concentration of purified EhOASS3 is pre-incubated with varying concentrations of

F3226-1387 (or DMSO as a control) for a specified time at room temperature.

The enzymatic reaction is initiated by the addition of the substrates, O-acetylserine (OAS)

and sodium sulfide (Na2S).

The rate of cysteine formation is monitored by measuring the increase in absorbance at a

specific wavelength, typically using a spectrophotometer, in the presence of ninhydrin,

which reacts with cysteine to produce a colored product.

The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50

value is determined by fitting the data to a dose-response curve.

Entamoeba histolytica Growth Inhibition Assay
This protocol describes the method to assess the effect of F3226-1387 on the viability of E.

histolytica trophozoites.

Culturing of E. histolytica:

E. histolytica trophozoites (e.g., strain HM1:IMSS) are cultured axenically in a suitable

medium (e.g., TYI-S-33) supplemented with bovine serum and antibiotics at 37°C.

Growth Inhibition Assay:

Trophozoites in the logarithmic growth phase are harvested and seeded into fresh culture

medium in multi-well plates.

The cells are treated with a fixed concentration of F3226-1387 (dissolved in DMSO) or

with DMSO alone as a control.
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The plates are incubated at 37°C for a specified period (e.g., 48 or 72 hours).

The number of viable trophozoites is determined using a hemocytometer or a cell viability

assay (e.g., trypan blue exclusion or a metabolic assay like MTT).

The percentage of growth inhibition is calculated by comparing the number of viable cells

in the treated wells to the control wells.

Signaling Pathway: Cysteine Biosynthesis in E.
histolytica
F3226-1387 targets the de novo cysteine biosynthetic pathway in E. histolytica. This two-step

pathway is essential for the parasite's survival, providing cysteine for protein synthesis and for

defense against oxidative stress.
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Caption: Cysteine biosynthetic pathway in E. histolytica.

Conclusion
The discovery of F3226-1387 as a potent inhibitor of EhOASS3 represents a significant step

forward in the search for new treatments for amoebiasis. The targeted approach, utilizing the

parasite's unique metabolic pathway, offers the potential for a highly selective therapeutic with

minimal side effects. Further investigation into the synthesis, optimization, and in vivo efficacy

of F3226-1387 and its analogs is warranted to explore its full therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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